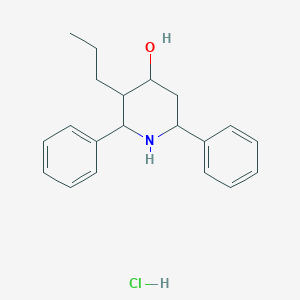![molecular formula C18H27ClN2O3S B4892516 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide, also known as CGP 49823, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 acts as a competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 can reduce the excessive glutamate release that occurs in neurological disorders and prevent the downstream excitotoxicity that leads to neuronal damage.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. The compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 in lab experiments is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor than other non-selective antagonists. However, one limitation of using N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823. One area of interest is the compound's potential as a therapeutic agent for Alzheimer's disease, as it has been shown to reduce beta-amyloid deposition and improve cognitive function in animal models of the disease. Another area of interest is the compound's potential as a neuroprotective agent in traumatic brain injury, as it has been shown to reduce neuronal damage and improve functional outcomes in animal models of the injury. Finally, more research is needed to fully understand the biochemical and physiological effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 and its potential as a therapeutic agent in other neurological disorders.
Métodos De Síntesis
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the addition of diethylamine and glycine. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 has been studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and chronic pain. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c1-3-20(4-2)18(22)14-21(16-8-6-5-7-9-16)25(23,24)17-12-10-15(19)11-13-17/h10-13,16H,3-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKCFBZKUSHQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4892435.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)


![2-(4-methoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4892482.png)
![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)

![5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4892515.png)